Karnatakafuran A

Description

Structure

3D Structure

Properties

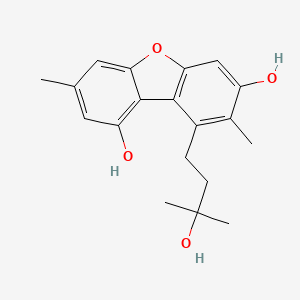

Molecular Formula |

C19H22O4 |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

9-(3-hydroxy-3-methylbutyl)-3,8-dimethyldibenzofuran-1,7-diol |

InChI |

InChI=1S/C19H22O4/c1-10-7-14(21)18-15(8-10)23-16-9-13(20)11(2)12(17(16)18)5-6-19(3,4)22/h7-9,20-22H,5-6H2,1-4H3 |

InChI Key |

BXGMQRFXNUXDBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC3=C2C(=C(C(=C3)O)C)CCC(C)(C)O)O |

Synonyms |

karnatakafuran A |

Origin of Product |

United States |

Isolation and Mycological Production of Karnatakafuran a

Source Organism Identification: Aspergillus karnatakaensis (A Fungal Specie Novum)

Karnatakafuran A is a novel dibenzofuran (B1670420), a class of secondary metabolites, produced by the fungus Aspergillus karnatakaensis Frisvad. acs.orgnih.govacs.org This fungal species was identified as a specie novum, or a new species, establishing it as the primary natural source of Karnatakafuran A and its analogue, Karnatakafuran B. acs.orgnih.govacs.org The initial isolates of Aspergillus karnatakaensis were sourced from Indian soil. nih.gov Specifically, two isolates were discovered in soil from a coffee plantation in Karnataka, and another was found in the Machrar river bed in the Bansa district. nih.gov

Taxonomically, Aspergillus karnatakaensis is classified within the Aspergillus subgenus Nidulantes and has been placed in a new section, Aenei, due to its distinct characteristics. nih.gov Phylogenetic analysis of its β-tubulin and calmodulin sequence data demonstrates that while it is closely related to Aspergillus aeneus, it is a distinct species. nih.gov Interestingly, the Internal Transcribed Spacer (ITS) region sequences of both species are identical. nih.gov In addition to the Karnatakafurans, A. karnatakaensis is known to produce other secondary metabolites, including terrein, gregatins, and asteltoxin. nih.govwikipedia.org

Mycological Cultivation and Fermentation Parameters for Optimized Metabolite Production

The production of Karnatakafuran A is achieved through specific cultivation and fermentation of Aspergillus karnatakaensis. acs.orgacs.org The isolate used for production, Aspergillus karnatakaensis (IBT 22154), was sourced from the IBT Culture Collection at the Technical University of Denmark. acs.orgacs.org

For optimal production of the metabolite, the fungus is cultured using three-point mass inoculations on numerous Yeast Extract Sucrose (YES) agar (B569324) plates. acs.orgacs.org These cultures are then incubated in the dark for a period of 11 days at a constant temperature of 25 °C. acs.orgacs.org This controlled environment facilitates the growth of the fungus and its synthesis of secondary metabolites, with Karnatakafuran A and B being the major compounds produced under these conditions. acs.orgnih.gov

Table 1: Cultivation and Fermentation Parameters for Karnatakafuran A Production

| Parameter | Condition | Source(s) |

| Fungal Strain | Aspergillus karnatakaensis (IBT 22154) | acs.org, acs.org |

| Culture Medium | Yeast Extract Sucrose (YES) Agar | acs.org, acs.org |

| Inoculation Method | Three-point mass inoculations | acs.org, acs.org |

| Incubation Temperature | 25 °C | acs.org, acs.org |

| Incubation Duration | 11 days | acs.org, acs.org |

| Light Condition | Dark | acs.org, acs.org |

Advanced Extraction and Purification Methodologies

The isolation of pure Karnatakafuran A from the fungal culture requires a multi-step process involving solvent extraction followed by advanced chromatographic techniques. acs.org

Following the incubation period, the fungal mycelium and the agar medium are harvested together. acs.orgacs.org The initial extraction is performed using ethyl acetate (B1210297) (EtOAc) as the solvent. acs.orgacs.org This process is conducted twice, with the material being soaked in the solvent overnight each time to ensure thorough extraction of the metabolites. acs.orgacs.org The resulting crude ethyl acetate extract is then defatted and lyophilized (freeze-dried) to yield a dry extract powder. acs.orgacs.org

The dry extract is first adsorbed onto Celite, an inert porous solid, and subjected to flash chromatography for initial separation. acs.orgacs.org The fractionation is carried out using a gradient of aqueous methanol. acs.orgacs.org

A key strategy in the isolation process is UV-guided fractionation. acs.orgnih.govresearchgate.net The UV spectra of the eluting compounds are monitored, and it was noted that the two primary metabolites, which were later identified as Karnatakafuran A and B, had unique UV profiles distinct from other common metabolites from Aspergillus. acs.org This UV-guided approach allowed for the targeted collection of fractions containing the novel compounds. acs.org

The fractions that eluted with 70% and 80% aqueous methanol, containing Karnatakafuran A, were collected for further purification. acs.orgacs.org The final step in achieving high purity is preparative reverse-phase High-Performance Liquid Chromatography (HPLC). acs.orgacs.org Specific isocratic solvent systems of water and acetonitrile (B52724) were used to achieve the final separation. acs.org

Table 2: Chromatographic Purification of Karnatakafuran A

| Stage | Technique | Stationary Phase | Mobile Phase / Eluent | Retention Time | Source(s) |

| Initial Fractionation | Flash Chromatography | Silica gel coated with Celite | Aqueous Methanol (70% and 80% fractions collected) | N/A | acs.org, acs.org |

| Final Purification | Preparative RP-HPLC | Waters Delta Pak C18 (19 mm × 300 mm) | Isocratic Water/Acetonitrile (55:45) | 12.6 min | acs.org |

| Final Purification | Preparative RP-HPLC | Waters Delta Pak C18 (19 mm × 300 mm) | Isocratic Water/Acetonitrile (40:60) | 12.6 min | acs.org |

The purity of the isolated Karnatakafuran A is assessed using High-Performance Liquid Chromatography (HPLC). acs.orgacs.org The HPLC system, equipped with a photodiode array (PDA) detector, is crucial for this analysis. acs.orgacs.org Purity is confirmed by observing a single, well-defined peak in the chromatogram at the characteristic retention time for Karnatakafuran A (12.6 minutes under the specified conditions). acs.orgtorontech.com The PDA detector further allows for peak purity analysis by comparing the UV spectra across the entire peak; a pure compound will exhibit a consistent spectrum. torontech.com The percentage purity can be calculated using the area normalization method, where the area of the main compound's peak is divided by the total area of all peaks in the chromatogram. torontech.comresearchgate.net

While not explicitly mentioned for Karnatakafuran A in the source documents, Gas Chromatography (GC) is another powerful analytical technique frequently used for purity assessment of volatile and thermally stable compounds. birchbiotech.com In a typical GC analysis, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a solid or liquid stationary phase. birchbiotech.com Similar to HPLC, the resulting chromatogram would be analyzed, with purity being indicated by a single dominant peak. birchbiotech.com For non-volatile compounds like Karnatakafuran A, HPLC is the more appropriate and utilized method. acs.orgacs.org

Advanced Structural Elucidation of Karnatakafuran a

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Karnatakafuran A, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments was utilized to assign the complete structure. acs.org

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the starting point for structure determination. The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through signal integration and splitting patterns (multiplicity). acdlabs.com The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. libretexts.org

The chemical shifts (δ) in both spectra are indicative of the electronic environment of each nucleus. For instance, carbons and protons attached to electronegative atoms like oxygen are deshielded and resonate at higher chemical shifts. acdlabs.comlibretexts.org Aromatic protons and carbons also have characteristic chemical shift ranges. While the original publication by Manniche et al. utilized this data, the specific chemical shift values for Karnatakafuran A are not available in the public search results. rsc.orgacs.org The data would typically be presented as follows:

Table 1: ¹H NMR Spectroscopic Data for Karnatakafuran A (Specific chemical shift (δ), multiplicity, and coupling constant (J) data were not available in the provided search results.)

| Position | δH (ppm) | Multiplicity | J (Hz) |

|---|

Table 2: ¹³C NMR Spectroscopic Data for Karnatakafuran A (Specific chemical shift (δ) and carbon type data were not available in the provided search results.)

| Position | δC (ppm) | Carbon Type |

|---|

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, allowing for the assembly of molecular fragments identified from 1D NMR.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H). uvic.ca This allows for the tracing of proton-proton networks within the molecule, helping to define spin systems such as alkyl chains or aromatic rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). magritek.comlibretexts.org This is a highly sensitive method for assigning carbon signals based on their attached, and often more easily assigned, protons. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH). magritek.comlibretexts.org HMBC is arguably the most powerful tool for assembling the complete carbon skeleton, as it connects molecular fragments by showing correlations through quaternary carbons and across heteroatoms. magritek.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is essential for determining the stereochemistry and conformation of a molecule.

For Karnatakafuran A, these 2D NMR techniques were instrumental in piecing together the dibenzofuran (B1670420) core and correctly placing its various substituents. acs.org

The analysis of chemical shifts from the 1D NMR spectra, combined with the connectivity data from 2D NMR, allows for the definitive assignment of every proton and carbon in the molecule. researchgate.net The dibenzofuran core of Karnatakafuran A contains aromatic rings, where proton and carbon chemical shifts are influenced by electron density and anisotropic effects. The presence of hydroxyl and alkyl substituents further influences the chemical shifts of nearby atoms. By correlating the HSQC and HMBC data, each proton can be linked to its carbon, and these C-H units can be connected to neighboring carbons, ultimately revealing the complete molecular structure. libretexts.org

Stereochemistry is a critical aspect of a molecule's structure. While information regarding specific stereocenters in Karnatakafuran A was not available in the search results, techniques like NOESY are the primary method for such assignments. NOESY correlations reveal through-space proximity between protons, which can define their relative orientation (e.g., cis or trans) on a ring or double bond. Additionally, the magnitude of proton-proton coupling constants (³JHH) can sometimes provide information about the dihedral angle between protons, which helps in assigning relative stereochemistry.

Chemical Shift Analysis and Correlation

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. washington.edu It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). libretexts.org This precision allows for the unambiguous determination of a molecule's elemental composition, as each unique molecular formula has a distinct exact mass based on the precise masses of its constituent isotopes (e.g., ¹²C = 12.0000, ¹H = 1.0078, ¹⁶O = 15.9949). libretexts.orgyoutube.com For Karnatakafuran A, HRMS was used to establish its molecular formula, which is a critical step that validates the structure proposed by NMR analysis. acs.org While the use of this technique is confirmed, the specific experimental m/z value and the resulting molecular formula for Karnatakafuran A were not found in the provided search results. acs.org

Fragmentation Pattern Interpretation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. In the structural elucidation of Karnatakafuran A, high-resolution mass spectrometry (HRMS) would be employed to establish its exact molecular formula. Beyond the molecular ion, the fragmentation pattern generated during mass spectrometry offers a roadmap to the molecule's structural components. tutorchase.comwikipedia.org

When the molecular ion of Karnatakafuran A is subjected to energy, typically through electron impact (EI), it breaks apart into smaller, charged fragments. wikipedia.orglibretexts.org The pattern of this fragmentation is not random; bonds are cleaved based on their relative strengths and the stability of the resulting fragments. tutorchase.com For a dibenzofuran scaffold, characteristic fragmentation pathways can be predicted. The stability of the aromatic rings means that cleavage often occurs at the substituent groups attached to the core. Analysis of the m/z values of these daughter ions helps to piece together the molecule's structure. tutorchase.commdpi.com

For instance, the fragmentation of a substituted dibenzofuran like Karnatakafuran A would likely involve specific cleavages:

α-cleavage: The bonds adjacent to the furan (B31954) oxygen or the aromatic rings are common points of cleavage. wikipedia.orgmiamioh.edu

Loss of Side Chains: Fragments corresponding to the loss of alkyl or other functional groups from the main dibenzofuran structure would be prominent.

Ring Cleavage: While less common due to their stability, characteristic cleavages within the furan or benzene (B151609) rings can provide further structural confirmation.

The resulting mass spectrum serves as a molecular fingerprint. By interpreting the m/z values of the major fragments, chemists can confirm the presence and location of various substituents on the dibenzofuran core.

Table 1: Illustrative Mass Spectrometry Fragmentation Data for a Substituted Dibenzofuran

| m/z Value | Interpretation | Significance in Structure Elucidation |

| [M]+ | Molecular Ion | Determines the molecular weight and, with HRMS, the molecular formula. |

| [M-15]+ | Loss of a methyl radical (•CH₃) | Indicates the presence of a methyl group. |

| [M-29]+ | Loss of an ethyl radical (•C₂H₅) | Suggests the presence of an ethyl or acetyl group. |

| [M-CO]+ | Loss of carbon monoxide | Characteristic fragmentation for furan-containing compounds. |

| [M-R]+ | Loss of a side chain (R) | Helps identify larger substituent groups on the molecule. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Characterization

While mass spectrometry maps the molecular formula and fragmentation, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic system of Karnatakafuran A. researchgate.net

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making IR spectroscopy an excellent tool for functional group identification. mdpi.com For Karnatakafuran A, the IR spectrum would be expected to show absorptions corresponding to the dibenzofuran core and its substituents.

Table 2: Typical IR and UV-Vis Spectroscopic Data for a Dibenzofuran Scaffold

| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (λ_max, nm) | Assignment |

| Infrared (IR) | ~3100-3000 | Aromatic C-H Stretch |

| ~1600 & ~1450 | Aromatic C=C Stretch | |

| ~1250-1000 | Aryl-O-Aryl Ether C-O Stretch | |

| Ultraviolet-Visible (UV-Vis) | ~220-250 nm | π → π* transitions |

| ~280-330 nm | π → π* transitions |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insight into the conjugated π-electron system of the molecule, known as the chromophore. nih.gov The dibenzofuran nucleus of Karnatakafuran A is a significant chromophore. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelengths at which these absorptions occur (λ_max) are characteristic of the extent and nature of the conjugated system. nih.gov The UV-Vis spectrum of dibenzofuran and its derivatives typically shows multiple strong absorption bands in the UV region, which can be assigned to specific π → π* electronic transitions. researchgate.netnih.gov Comparison with spectra of known dibenzofurans helps to confirm the core structure of Karnatakafuran A. rsc.org

X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemistry

While spectroscopic methods provide powerful clues to a molecule's 2D structure and functional groups, X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. wikipedia.org This technique is unparalleled in its ability to resolve stereochemical ambiguities, such as the absolute configuration of chiral centers.

The process requires the molecule of interest, Karnatakafuran A, to be grown into a high-quality single crystal. wikipedia.org This crystal is then exposed to a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern. wikipedia.orgscielo.org.mx By analyzing the positions and intensities of the spots in this pattern, crystallographers can calculate the electron density throughout the crystal and thus determine the exact position of each atom. scielo.org.mxnih.gov

A successful X-ray crystallographic analysis of Karnatakafuran A would yield a wealth of information, including:

Unambiguous Connectivity: Confirmation of the atomic connections proposed by NMR and MS.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, providing insight into the molecular geometry.

Stereochemistry: The absolute configuration of any stereocenters, which is crucial for understanding biological activity.

Conformation: The molecule's preferred shape in the solid state.

Intermolecular Interactions: Information on how molecules pack together in the crystal lattice. researchgate.net

Even if obtaining a suitable crystal of Karnatakafuran A proves challenging, the use of X-ray crystallography on related natural products or synthetic derivatives can provide invaluable confirmation of the dibenzofuran scaffold's geometry and stereochemistry. nih.gov

Table 3: Example Crystallographic Data for a Molecular Crystal

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The basic geometric shape of the unit cell. |

| Space Group | P2₁/c | The set of symmetry operations for the crystal. |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å | The lengths of the sides of the unit cell. |

| α = 90°, β = 105.2°, γ = 90° | The angles between the sides of the unit cell. | |

| Volume (V) | 925 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) | 1.28 g/cm³ | The calculated density of the crystal. |

Computational Chemistry Approaches in Structure Elucidation

In modern structural chemistry, computational methods are indispensable tools that complement experimental data, providing deeper insights and helping to resolve ambiguities. acs.org These in silico techniques are particularly valuable for complex molecules like Karnatakafuran A.

Quantum chemical methods, most notably Density Functional Theory (DFT), allow for the theoretical prediction of various spectroscopic parameters from first principles. ajol.infocecam.org For a proposed structure of Karnatakafuran A, researchers can perform DFT calculations to compute its theoretical IR, UV-Vis, and NMR spectra. mdpi.comnih.govscirp.org

The process involves optimizing the geometry of the proposed molecular structure to find its lowest energy conformation. acs.org Then, using this optimized geometry, properties like vibrational frequencies (for IR spectra) and electronic transition energies (for UV-Vis spectra) can be calculated. ajol.infomdpi.com These calculated spectra are then compared with the experimental data. A strong correlation between the predicted and measured spectra provides powerful evidence in support of the proposed structure. This approach is especially useful for distinguishing between several possible isomers that might be consistent with initial spectroscopic data.

Computational chemistry provides the tools to build and evaluate hypothetical molecular structures entirely on a computer. Starting with a 2D chemical representation, various algorithms can generate plausible 3D conformations of Karnatakafuran A. These different spatial arrangements, or conformers, can be subjected to energy minimization calculations to identify the most stable, and therefore most likely, structures.

These predicted low-energy conformers can then be used for the quantum chemical calculations described above. Furthermore, structural features from these in silico models, such as inter-proton distances, can be compared against data obtained from 2D NMR experiments (e.g., NOESY), providing a powerful method for cross-validation between theoretical models and experimental results.

The field of structural elucidation is increasingly benefiting from the application of artificial intelligence (AI) and machine learning (ML). dypvp.edu.inijrpas.com These technologies leverage large datasets of known compounds and their corresponding spectra to build predictive models that can significantly accelerate the identification of new natural products. rsc.orgresearchgate.net

In the context of Karnatakafuran A, ML algorithms can be applied in several ways:

Spectrum Prediction: Trained on vast libraries of MS and NMR data, ML models can predict the mass fragmentation pattern or NMR chemical shifts for a given candidate structure. rsc.orgresearchgate.net This allows for rapid, high-throughput comparison of multiple structural hypotheses against experimental data.

Substructure Recognition: ML tools can analyze spectral data to identify characteristic functional groups or structural motifs, helping to piece together the unknown structure. nih.gov

Structure Ranking: When multiple potential structures exist, AI-driven tools like DP4-AI can calculate the probability of each candidate being the correct one by comparing its predicted NMR spectrum with the experimental data, providing a quantitative measure of confidence in the structural assignment. nih.gov

In Silico Structure Prediction and Verification

Challenges and Revisions in the Structural Assignment of Related Karnatakafurans

The structural elucidation of natural products is a complex process that relies heavily on the interpretation of spectroscopic data. anu.edu.auintertek.com While techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools, the initial assignment of a structure can sometimes be erroneous, with final confirmation often requiring total synthesis. intertek.comrfi.ac.uk The case of the karnatakafurans, particularly Karnatakafuran B, serves as a significant example of the challenges inherent in structural assignment and the pivotal role of synthetic chemistry in verifying or revising proposed structures.

Initially, Karnatakafuran A and B were isolated from the fungus Aspergillus karnatakaensis, and their structures were determined using various spectroscopic methods. researchgate.netnih.govacs.org However, subsequent efforts to synthesize these novel dibenzofurans revealed inconsistencies in the originally proposed structure for Karnatakafuran B.

A research group successfully achieved the first total synthesis of the proposed structure of Karnatakafuran B through a multi-step reaction sequence. researchgate.netresearchgate.net A critical step in this synthesis involved an allene-mediated electrocyclization to construct the highly substituted dibenzofuran core. researchgate.netresearchgate.netnih.gov Upon completion of the synthesis, a comparative analysis was conducted between the spectroscopic data of the synthetic compound and the data reported for the natural isolate.

The comparison revealed that the spectral data of the synthesized compound were not identical to those of the naturally occurring Karnatakafuran B. researchgate.netresearchgate.net This discrepancy strongly suggested that the initial structural assignment for the natural product was incorrect. To resolve this, extensive 2D NMR spectroscopic measurements were performed on the synthesized material. The results of these advanced analyses unequivocally confirmed that the synthesized molecule did indeed possess the structure that had been proposed for Karnatakafuran B. researchgate.netresearchgate.net This finding led to the necessary revision of the structure of the natural product, highlighting a critical challenge in the study of this class of compounds.

This revision underscores the importance of total synthesis as the ultimate proof of a natural product's structure. While initial spectroscopic analysis provides a strong hypothesis, it is the rigorous comparison with a synthetically derived standard that provides definitive confirmation and can lead to crucial structural revisions.

Research Findings Summary

| Finding Category | Details | Source(s) |

| Initial Isolation | Karnatakafuran A and B were first isolated from the fungus Aspergillus karnatakaensis. | researchgate.netnih.govacs.org |

| Initial Elucidation | Structures were initially proposed based on spectroscopic methods, including MS and NMR. | researchgate.net |

| Synthetic Effort | The first total synthesis of the reported structure of Karnatakafuran B was accomplished. | researchgate.netresearchgate.netatlas.jp |

| Structural Discrepancy | Spectroscopic data of the synthesized Karnatakafuran B did not match the data from the natural product. | researchgate.netresearchgate.net |

| Structural Confirmation | 2D NMR analysis confirmed the synthesized molecule matched the proposed structure, necessitating a revision of the structure assigned to the natural isolate. | researchgate.netresearchgate.net |

Timeline of Key Events

| Year | Event | Significance | Source(s) |

| 2004 | Isolation and initial structural elucidation of Karnatakafurans A and B from Aspergillus karnatakaensis published. | Introduced two new dibenzofuran natural products to the scientific community. | acs.orgrsc.org |

| 2023 | Publication of the total synthesis of the proposed structure of Karnatakafuran B. | Revealed the discrepancy between the synthetic and natural compound's spectral data, leading to a structural revision. | researchgate.netarabjchem.org |

Biosynthesis of Karnatakafuran a

Identification of Putative Biosynthetic Precursors

The biosynthesis of complex aromatic compounds like Karnatakafuran A originates from simple primary metabolites. For dibenzofurans, the pathway is initiated by a type III polyketide synthase (PKS). researchgate.net In analogous pathways found in plants, the formation of the core biphenyl (B1667301) scaffold, which precedes the dibenzofuran (B1670420), utilizes specific starter and extender units. researchgate.net

Based on these well-established precedents, the putative precursors for the Karnatakafuran A backbone are most likely:

A starter Coenzyme A (CoA) thioester: In many related pathways, this is benzoyl-CoA. researchgate.net

Malonyl-CoA: Typically, three units of malonyl-CoA serve as the extender substrate for the polyketide chain elongation. researchgate.netnih.gov

These precursors are channeled into the biosynthetic machinery to construct a poly-β-keto intermediate, the foundational structure that will be cyclized and modified to form the final product.

Proposed Biosynthetic Pathway Intermediates and Transformations

The proposed biosynthetic pathway for Karnatakafuran A involves a sequence of key chemical transformations, starting from the assembly of the polyketide chain and culminating in the formation of the characteristic dibenzofuran ring system. Although direct experimental evidence from A. karnatakaensis is not yet available, the pathway can be inferred from studies on other dibenzofuran-producing organisms. nih.gov

The critical proposed steps are:

Polyketide Chain Formation: A polyketide synthase catalyzes the sequential condensation of the starter unit (e.g., benzoyl-CoA) with three extender units of malonyl-CoA. This forms a linear tetraketide intermediate tethered to the enzyme.

Biphenyl Ring Formation: The tetraketide intermediate undergoes an intramolecular C2–C7 aldol-type cyclization and aromatization reaction to form a biphenyl scaffold, such as 3,5-dihydroxybiphenyl. researchgate.netresearchgate.net This reaction is a hallmark of type III PKSs involved in biphenyl and dibenzofuran synthesis. nih.gov

Hydroxylation: The biphenyl intermediate is hydroxylated by a cytochrome P450 monooxygenase. This step is crucial as it introduces a hydroxyl group ortho to the bond linking the two phenyl rings, setting the stage for the subsequent cyclization.

Oxidative Cyclization (Furan Ring Formation): The key transformation from a biphenyl to a dibenzofuran occurs via an intramolecular oxidative cyclization. This reaction, likely catalyzed by a second cytochrome P450 enzyme, involves the coupling of two ortho-positioned hydroxyl groups (or a hydroxyl group and a carbon radical) to form the central furan (B31954) ring.

Tailoring Reactions: Following the formation of the core dibenzofuran skeleton, a series of tailoring enzymes modify the structure to produce Karnatakafuran A. These modifications can include additional hydroxylations, methylations, or other functional group interconversions to achieve the final structure.

Enzymatic Machinery Involved in Furan Ring Formation and Functionalization

The proposed biosynthetic pathway relies on a dedicated set of enzymes encoded within a secondary metabolite gene cluster (SMGC). The key enzymatic players are predicted to be:

| Enzyme Class | Proposed Function in Karnatakafuran A Biosynthesis |

| Polyketide Synthase (PKS) | A Type III PKS is predicted to be the "backbone" enzyme. It selects the starter and extender units and catalyzes the iterative condensations and the initial cyclization/aromatization to form the biphenyl core. researchgate.netnih.gov |

| Cytochrome P450 Monooxygenases | At least two distinct P450 enzymes are likely required. The first acts as a hydroxylase to prepare the biphenyl intermediate for cyclization. researchgate.net The second is proposed to catalyze the oxidative cyclization that forges the central furan ring, a critical step in dibenzofuran formation. nih.gov |

| O-Methyltransferases (OMTs) | These enzymes are responsible for adding methyl groups to hydroxyl moieties on the dibenzofuran scaffold, a common tailoring step in natural product biosynthesis. |

| Other Tailoring Enzymes | Depending on the final structure, other enzymes such as additional hydroxylases, reductases, or dehydrogenases may be involved in the late-stage modifications of the dibenzofuran core. |

Genetic Basis of Biosynthesis in Aspergillus karnatakaensis

The production of secondary metabolites like Karnatakafuran A is genetically encoded in contiguous sets of genes known as secondary metabolite gene clusters (SMGCs). nih.govnih.gov

Analysis of Secondary Metabolite Gene Clusters (SMGC)

While the specific gene cluster for Karnatakafuran A in A. karnatakaensis has not been explicitly characterized and published, its existence is strongly implied by genomic data from related species and general principles of fungal secondary metabolism. rsc.org Fungal genomes are rich in SMGCs, many of which are "silent" or uncharacterized. rsc.org The analysis of the A. karnatakaensis genome would be expected to reveal several PKS-based clusters. nih.gov The Karnatakafuran A cluster would contain a gene for a type III PKS as its backbone enzyme, flanked by genes encoding the necessary tailoring enzymes, such as cytochrome P450s and methyltransferases. nih.gov

Comparative Genomics and Phylogenomic Context of Biosynthetic Genes

Aspergillus karnatakaensis is classified in the Aspergillus section Aenei, within the subgenus Nidulantes. scienceopen.com Comparative genomic studies of Aspergillus species are powerful tools for identifying and predicting the function of SMGCs. nih.gov Karnatakafurans are also produced by the related species Aspergillus aeneus. scienceopen.com A comparative analysis of the genomes of A. karnatakaensis and A. aeneus would likely reveal a homologous gene cluster responsible for producing these dibenzofurans. By comparing this cluster to those in other fungi, its evolutionary origin and relationship to other dibenzofuran and biphenyl biosynthetic pathways could be established. nih.gov This phylogenomic context helps in assigning putative functions to the genes within the uncharacterized cluster.

Gene Knockout and Overexpression Studies for Pathway Elucidation

To date, there are no published reports of gene knockout or overexpression studies specifically targeting the Karnatakafuran A biosynthetic pathway in Aspergillus karnatakaensis. Such experiments are the gold standard for functionally characterizing a biosynthetic gene cluster.

The typical experimental workflow would involve:

Gene Knockout: Deleting the putative PKS backbone gene from the A. karnatakaensis genome. The resulting mutant would be expected to lose the ability to produce Karnatakafuran A, confirming the cluster's role.

Gene Overexpression: Placing a key regulatory gene within the cluster, or the entire cluster itself, under the control of a strong, inducible promoter. This can lead to significantly increased production of Karnatakafuran A and potentially the accumulation of pathway intermediates, which are invaluable for elucidating the biosynthetic steps. mdpi.com

Executing these genetic studies would provide definitive proof for the proposed pathway and the function of each enzyme involved in the biosynthesis of this unique fungal metabolite.

Chemical Synthesis and Analogues of Karnatakafuran a

Retrosynthetic Analysis of the Dibenzofuran (B1670420) Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.orgyoutube.com For the dibenzofuran core of Karnatakafuran A, the analysis reveals two primary intramolecular coupling strategies for its formation. researchgate.net

One common approach involves the disconnection of a carbon-carbon (C-C) bond from a diaryl ether intermediate. researchgate.net This pathway simplifies the target to a biaryl ether, which can be assembled from two simpler phenolic and aryl halide precursors. A second major strategy involves the disconnection of a carbon-oxygen (C-O) bond from a dihydroxybiphenyl intermediate. researchgate.net This route identifies a substituted biphenyl (B1667301) as the key precursor, which itself can be formed through various cross-coupling reactions. These fundamental disconnections guide the design of forward synthetic sequences.

Total Synthesis Methodologies

The total synthesis of complex natural products like Karnatakafuran A requires a sophisticated toolkit of chemical reactions. Methodologies are chosen to efficiently construct the core structure while controlling the placement of various functional groups.

A pivotal reaction for constructing the highly substituted dibenzofuran ring system is the allene-mediated electrocyclization. researchgate.netresearchgate.net This powerful reaction has been successfully applied in the total synthesis of the closely related Karnatakafuran B. researchgate.netresearchgate.net The process involves a 6π-electron system that undergoes a thermal electrocyclic reaction to form the dibenzofuran core. researchgate.net Specifically, an allene (B1206475) intermediate, generated in situ, participates in a cycloaromatization that involves a benzofuran (B130515) [b]-bond to construct the final, intricate ring structure. researchgate.netresearchgate.netacs.org This method is highly effective for creating polysubstituted aromatic and heteroaromatic ring systems. researchgate.net

Palladium-catalyzed cross-coupling reactions are indispensable for forming the biaryl (C-C) or diaryl ether (C-O) bonds that are central to the precursors of the dibenzofuran core. researchgate.net

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl systems by coupling an arylboronic acid with an aryl halide or triflate. nih.govorganic-chemistry.org It is known for its mild reaction conditions and tolerance of a wide variety of functional groups, making it a robust choice for complex molecule synthesis. nih.gov

Ullmann Condensation: The classic Ullmann reaction and its modern palladium-catalyzed variants are used to form diaryl ether linkages. rsc.org These reactions typically involve the coupling of a phenol (B47542) with an aryl halide. Recent advancements have led to ligand-free systems and milder reaction conditions, increasing the reaction's applicability. rsc.orgmit.edu

Direct C-H Arylation: More advanced strategies include palladium-catalyzed direct C-H arylation, which forgoes the need to pre-functionalize one of the coupling partners (e.g., into a boronic acid or halide). This increases atom economy and can shorten synthetic sequences. researchgate.net

These coupling reactions provide efficient access to the key intermediates required for the final cyclization to the dibenzofuran scaffold. researchgate.net

The precise placement of functional groups is critical for achieving the final structure of Karnatakafuran A. Synthetic strategies must incorporate steps for installing these groups at specific positions on the aromatic rings. This can involve:

Directed Ortho-metalation: Using directing groups to guide the deprotonation and subsequent functionalization of a specific ortho-position on an aromatic ring.

Late-Stage Functionalization: Introducing key functionalities, such as hydroxyl or prenyl groups, later in the synthetic sequence. For example, in the synthesis of related carbazole (B46965) natural products, a prenyl group was successfully introduced in two steps at a specific position on the carbazole ring. researchgate.net

Protecting Group Chemistry: Employing protecting groups to mask reactive functionalities (like phenols or indoles) while other parts of the molecule are being modified. These groups are then removed at a later stage. researchgate.netorganic-chemistry.org

For molecules with defined stereochemistry or multiple possible isomers, controlling the selectivity of reactions is paramount. youtube.com

Regioselectivity: This refers to the control of which position on a molecule reacts. mdpi.comrsc.org In the synthesis of substituted dibenzofurans, the choice of catalyst, ligand, and reaction conditions can dictate the outcome of cyclization and cross-coupling reactions, leading to the desired constitutional isomer. nih.gov For instance, in palladium-catalyzed cyclizations, the directing effect of existing substituents on the aromatic rings can be harnessed to achieve high regioselectivity. researchgate.net

Stereoselectivity: This refers to the control over the spatial orientation of bonds in a reaction that can form multiple stereoisomers. youtube.commdpi.com While Karnatakafuran A itself is achiral, the synthesis of chiral analogues or intermediates would require stereoselective methods. rsc.org Reactions like substrate-controlled dihydroxylation can install new stereocenters with high fidelity based on the existing stereochemistry of the molecule. organic-chemistry.org

Transitioning a synthetic route from a laboratory-scale preparation to a larger, more practical scale presents significant challenges. rsc.org The development of a scalable route for Karnatakafuran A or its analogues would require a focus on:

Process Optimization: Refining reaction conditions (temperature, concentration, reaction time) to maximize yield and minimize byproducts.

Cost-Effectiveness: Using inexpensive starting materials and reagents where possible. figshare.com

Telescoping Reactions: Combining multiple synthetic steps into a single pot without isolating intermediates to save time, resources, and reduce waste. figshare.com

Catalyst Efficiency: Employing highly active and robust catalysts at low loadings that can be easily removed from the final product. mit.edu

The goal is to develop a safe, efficient, and economically viable process for producing significant quantities of the target compound. rsc.orgfigshare.com

Stereoselective and Regioselective Synthesis Strategies

Synthesis of Karnatakafuran A Analogues and Derivatives

The exploration of Karnatakafuran A's biological potential necessitates the synthesis of analogues and derivatives to establish a comprehensive structure-activity relationship (SAR). dotmatics.comresearchgate.netwikipedia.org By systematically modifying the core dibenzofuran scaffold, researchers can identify key structural motifs responsible for its biological effects and optimize properties such as potency, selectivity, and pharmacokinetic profile. wikipedia.org Methodologies for creating these new chemical entities range from the targeted, hypothesis-driven approach of rational design to the broad, high-throughput power of parallel and combinatorial synthesis.

Rational Design of Structural Modifications

Rational design of Karnatakafuran A analogues involves a targeted approach to structural modification based on a hypothesis about how the molecule interacts with its biological target. mdpi.com This process leverages an understanding of the structure-activity relationship to make deliberate changes to the molecule's scaffold, aiming to enhance desired biological activities or physicochemical properties. dotmatics.comwikipedia.org For the dibenzofuran core of Karnatakafuran A, this could involve modifications at several key positions to probe interactions with biological targets and improve drug-like properties.

The design of new derivatives often begins with identifying the pharmacophore—the essential structural features required for biological activity. researchgate.net For a molecule like Karnatakafuran A, with its rigid, aromatic dibenzofuran structure, modifications might focus on the substituents attached to this core. rsc.org The goal is to create new compounds with improved efficacy, reduced toxicity, or better pharmacokinetic profiles. mdpi.com Research on other dibenzofuran derivatives has shown that introducing different functional groups can significantly alter their biological profiles, for instance, in creating inhibitors for enzymes like Pim-1 and CLK1 kinases. mdpi.com

Key strategies for the rational design of Karnatakafuran A analogues would include:

Modification of Substituent Groups: Altering the existing functional groups on the dibenzofuran ring to explore their impact on activity.

Introduction of New Functional Groups: Adding groups that can form new interactions (e.g., hydrogen bonds, ionic bonds) with a biological target. researchgate.net

Bioisosteric Replacement: Substituting parts of the molecule with other groups that have similar physical or chemical properties to enhance a desired activity or metabolic profile.

Scaffold Hopping: Replacing the dibenzofuran core with other heterocyclic systems while maintaining the crucial three-dimensional arrangement of key functional groups.

The following table illustrates a hypothetical rational design strategy for modifying the Karnatakafuran A scaffold.

| Modification Site | Proposed Change | Rationale | Target Property |

| R1 (Alkyl Chain) | Vary chain length and branching | Investigate steric effects on binding pocket | Potency, Selectivity |

| R2 (Aromatic Ring) | Introduce electron-withdrawing/donating groups | Modulate electronic properties and potential for π-π stacking | Binding Affinity |

| R3 (Hydroxyl Group) | Convert to ether or ester | Improve metabolic stability and cell permeability | Pharmacokinetics |

| Dibenzofuran Core | Introduce nitrogen atom (Carbazole scaffold) | Alter hydrogen bonding capacity and core geometry | Bioactivity, Novelty |

This table is illustrative and presents hypothetical modifications for the purpose of demonstrating the rational design process.

Parallel Synthesis and Combinatorial Approaches

To explore the structure-activity relationship of Karnatakafuran A more broadly, parallel synthesis and combinatorial chemistry offer powerful tools for rapidly generating a large number of diverse analogues. researchgate.netajol.infoorganic-chemistry.org These techniques move beyond the one-at-a-time approach of traditional synthesis, allowing for the simultaneous creation of a "library" of related compounds. ajol.infoorganic-chemistry.org

Parallel synthesis involves the simultaneous synthesis of multiple compounds in separate reaction vessels, often using automated platforms like multi-well plates. researchgate.net This method allows for the creation of a focused library where each compound is structurally distinct and can be individually isolated and characterized. researchgate.netorganic-chemistry.org For Karnatakafuran A, a parallel synthesis campaign could utilize a common dibenzofuran intermediate and react it with a diverse set of building blocks in separate wells to generate a library of derivatives with varied substituents. biointerfaceresearch.com

Combinatorial chemistry can generate even larger libraries, sometimes by using a "split-and-pool" synthesis strategy on a solid support. researchgate.net This method involves dividing a resin support into portions, reacting each with a different building block, and then pooling them before the next reaction step. While this can create vast numbers of compounds, identifying the active compound from a mixture can be more complex. researchgate.net The development of efficient synthetic routes for the dibenzofuran core is crucial for the application of these methods. organic-chemistry.orgacs.org For instance, palladium-catalyzed cross-coupling reactions have been effectively used to construct dibenzofuran motifs and could be adapted for library synthesis. organic-chemistry.org

The table below outlines a hypothetical parallel synthesis plan to generate a small library of Karnatakafuran A analogues based on a common dibenzofuran core.

| Core Scaffold | Building Block Set A (R1 Position) | Building Block Set B (R2 Position) | Resulting Library Size |

| Dibenzofuran Precursor | 10 different aldehydes | 10 different boronic acids | 100 unique compounds |

| Dibenzofuran Precursor | 5 different primary amines | 8 different acyl chlorides | 40 unique compounds |

This table is a hypothetical representation of a parallel synthesis strategy. The specific precursors and building blocks would be chosen based on synthetic feasibility and the desired diversity of the final library.

By employing these high-throughput synthesis techniques, researchers can efficiently generate the chemical matter needed for extensive biological screening, accelerating the process of lead discovery and optimization based on the Karnatakafuran A scaffold. ajol.info

Mechanistic Biological Activities of Karnatakafuran a and Its Analogues

Mechanistic Basis of Antimicrobial Activity

Karnatakafuran A has been reported to exhibit moderate activity against the malaria parasite, Plasmodium falciparum. researchgate.netresearchgate.net While the precise molecular targets of Karnatakafuran A within the parasite have not yet been elucidated, studies on other dibenzofuran (B1670420) compounds offer some insights into their potential antiplasmodial action. For instance, certain dibenzofuran derivatives have demonstrated in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. rsc.org The antiplasmodial activity of some dibenzofurans has been suggested to be influenced by the presence of specific functional groups, such as a carboxylic acid moiety at the C-8 position of the dibenzofuran nucleus. researchgate.net

The mechanism of action for many antimalarial drugs involves targeting essential parasite processes, such as hemoglobin digestion, nucleic acid synthesis, or protein synthesis. mdpi.com It is hypothesized that dibenzofurans like Karnatakafuran A might interfere with one or more of these vital pathways in P. falciparum. However, without further specific studies on Karnatakafuran A, its exact molecular interactions within the parasite remain a subject for future investigation.

Table 1: In Vitro Antiplasmodial Activity of Selected Dibenzofuran Derivatives

| Compound | P. falciparum Strain | IC50 (µg/mL) | Reference |

| Dibenzofuran Derivative 12a | 3D7 (chloroquine-sensitive) | 3.9 | rsc.org |

| Dibenzofuran Derivative 12b | 3D7 (chloroquine-sensitive) | 3.6 | rsc.org |

| Dibenzofuran Derivative 15a | NF54 (chloroquine-resistant) | 8.76 | rsc.org |

| Dibenzofuran Derivative 15b | NF54 (chloroquine-resistant) | 15.0 | rsc.org |

Note: The specific structures for derivatives 12a, 12b, 15a, and 15b are detailed in the referenced literature.

The cellular and subcellular mechanisms driving the antimicrobial activity of Karnatakafuran A are not yet fully characterized. However, research on related dibenzofuran compounds provides potential models for its mode of action.

One study on callistemenonone A, a dearomatic dibenzofuran-type acylphloroglucinol, revealed a rapid bactericidal effect. nih.gov This compound was found to disturb the bacterial membrane potential without causing outright membrane disruption. nih.gov This suggests a mechanism that interferes with the electrochemical gradient across the bacterial cell membrane, which is crucial for various cellular functions, including ATP synthesis and transport processes.

While direct enzyme inhibition by Karnatakafuran A has not been reported, the broader class of dibenzofurans has been investigated for such activities. For example, usnic acid, a well-known dibenzofuran derivative, is thought to exert its antibacterial effect by inhibiting RNA and DNA synthesis in Gram-positive bacteria. nih.gov It has also been suggested to affect enzyme activity by binding to allosteric sites on proteins like the enoyl-acyl carrier protein reductase (FabI), which is involved in fatty acid synthesis. nih.gov Some dibenzofuran derivatives have also been found to be potent inhibitors of kinases such as Pim-1 and CLK1. mdpi.com

The specific effects of Karnatakafuran A on microbial physiology and metabolism are an area requiring further research. However, studies on the microbial degradation of dibenzofuran itself indicate that certain bacteria can utilize it as a carbon and energy source. asm.orgcdnsciencepub.com This metabolic process is typically initiated by dioxygenase enzymes, which catalyze the hydroxylation of the aromatic rings, leading to their eventual cleavage. asm.orgupm.edu.myresearchgate.net This demonstrates that microorganisms have evolved specific enzymatic machinery to process the dibenzofuran scaffold. While this relates to the breakdown of the compound rather than its antimicrobial action, it underscores the potential for interaction between dibenzofurans and microbial enzyme systems.

The disruption of membrane potential, as observed with callistemenonone A, would have a profound impact on microbial physiology, affecting energy production and ion transport, ultimately leading to cell death. nih.gov If Karnatakafuran A acts through a similar mechanism, it would represent a significant disruption of the microbe's physiological and metabolic homeostasis.

Cellular and Subcellular Mechanisms of Action (e.g., Enzyme Inhibition, Membrane Disruption)

Other Reported or Hypothesized Mechanistic Biological Activities

While there is no direct evidence to suggest that Karnatakafuran A is a COX-2 inhibitor, some dibenzofuran and related benzofuran (B130515) compounds have demonstrated anti-inflammatory properties through other mechanisms. clevelandclinic.orgnih.govscielo.brjpp.krakow.pl For instance, certain 2-arylbenzofurans have been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide-stimulated macrophages without causing significant cytotoxicity. The anti-inflammatory actions of benzofurans are thought to involve the inhibition of prostaglandin (B15479496) E2 (PGE2) production and a reduction in lipoxygenase activity.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process as they catalyze the production of prostaglandins. jpp.krakow.pl Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that are effective in reducing inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. clevelandclinic.orgnih.gov Future studies would be necessary to determine if Karnatakafuran A or its analogues possess any inhibitory activity against COX-2 or other key enzymes in the inflammatory cascade.

Several studies on dibenzofuran derivatives have pointed towards their potential as anti-tumor agents, primarily through the induction of apoptosis at the cellular level. mdpi.comnih.gov

One study on eupatodibenzofuran A, a novel dibenzofuran, demonstrated its ability to induce apoptosis in human lung adenocarcinoma (A549) and breast cancer (MCF-7) cells. mdpi.com The mechanism was shown to be dependent on the mitochondrial pathway, involving an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. mdpi.com This was accompanied by the activation of caspase-3, a key executioner caspase in the apoptotic cascade. mdpi.com

Furthermore, research on dibenzofuran itself has shown that it and its metabolites can induce oxidative stress, disrupt the mitochondrial membrane potential (ΔΨm), and cause cell cycle arrest at the G1 phase in human hepatoma (HepG2) cells. nih.gov The disruption of mitochondrial function is a critical event in the intrinsic pathway of apoptosis.

Other dibenzofuran derivatives have been identified as potent inhibitors of human protein kinase CK2, an emerging target in cancer therapy. mdpi.com Inhibition of CK2 in cancer cells can lead to a reduction in cell growth and the induction of apoptosis. acs.org These findings suggest that the dibenzofuran scaffold is a promising template for the development of novel anti-cancer agents that can trigger programmed cell death. The potential of Karnatakafuran A to act through similar apoptotic pathways warrants further investigation.

Table 2: Effects of a Dibenzofuran Derivative (eupatodibenzofuran A) on Apoptosis-Related Proteins in Cancer Cells

| Cell Line | Treatment | Bax Expression | Bcl-2 Expression | Cleaved Caspase-3 Expression | Reference |

| A549 | Eupatodibenzofuran A | Increased | Decreased | Increased | mdpi.com |

| MCF-7 | Eupatodibenzofuran A | Increased | Decreased | Increased | mdpi.com |

Mechanisms of Action in Other Biological Systems (e.g., antioxidant activity at a molecular level)

While direct and exhaustive studies on the antioxidant mechanism of Karnatakafuran A are not widely documented, its chemical structure provides a strong basis for predicting its action at a molecular level. As a phenolic compound, its antioxidant properties are likely rooted in the reactivity of its hydroxyl groups. nih.govjscholarpublishers.com

The primary mechanism by which phenolic compounds exert antioxidant effects is through hydrogen atom transfer (HAT). nih.govacs.org The two phenolic hydroxyl groups on the dibenzofuran core of Karnatakafuran A can donate a hydrogen atom to a free radical (e.g., a reactive oxygen species, ROS), thereby neutralizing the damaging radical. nih.govjscholarpublishers.com

This process can be summarized as: K-OH + R• → K-O• + RH (Where K-OH is Karnatakafuran A and R• is a free radical)

The resulting Karnatakafuran A phenoxyl radical (K-O•) is relatively stable and less reactive than the initial free radical. Its stability is significantly enhanced by the delocalization of the unpaired electron across the extensive aromatic ring system of the dibenzofuran scaffold. This resonance stabilization makes the initial hydrogen donation energetically favorable and is a key feature of potent phenolic antioxidants. nih.gov The ability to scavenge free radicals is a fundamental mechanism for mitigating oxidative stress, which is implicated in numerous pathological conditions. researchgate.net

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. nih.govacs.org For Karnatakafuran A and its analogues, SAR provides a framework for understanding the roles of different structural components in their biological effects.

The structure of Karnatakafuran A can be dissected into key motifs, each contributing to its biological profile through specific molecular interactions.

Phenolic Hydroxyl Groups: Located at positions C1 and C7, these groups are critical for antioxidant activity through hydrogen atom donation. nih.gov Furthermore, they can act as both hydrogen bond donors and acceptors, enabling them to form crucial interactions with the active sites of enzymes or receptors. The specific positioning of these groups influences their chemical environment and reactivity. nih.gov

Substituents on the Aromatic Rings: The two methyl groups at positions C3 and C8 influence the electronic properties and lipophilicity of the molecule. These groups can affect how the compound fits into a binding pocket and may engage in van der Waals or hydrophobic interactions.

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. Based on the structure of Karnatakafuran A and related dibenzofurans, key pharmacophoric elements for its biological activities can be proposed.

| Pharmacophoric Feature | Structural Basis in Karnatakafuran A | Postulated Role in Biological Activity |

|---|---|---|

| Aromatic Scaffold | Planar Dibenzofuran Ring System | Provides a rigid framework for orienting other functional groups; may participate in π-π stacking interactions. |

| Hydrogen Bond Donor (x2) | Phenolic -OH groups at C1 and C7 | Crucial for antioxidant activity (hydrogen donation) and for anchoring to target proteins via hydrogen bonds. |

| Hydrogen Bond Acceptor | Oxygen atoms of the furan (B31954) ring and hydroxyl groups | Acts as an interaction point with hydrogen bond donors on a biological target. |

| Hydrophobic/Lipophilic Region | C9 isoprenoid-like side chain and ring methyl groups | Influences membrane permeability and facilitates hydrophobic interactions within a target's binding site. |

| Additional H-Bonding Site | Tertiary alcohol on the C9 side chain | Provides a third point for hydrogen bonding, potentially increasing binding specificity and affinity. |

The primary analogue of Karnatakafuran A is Karnatakafuran B, which was isolated from the same fungal source. acs.org Both compounds were found to be moderately active against Plasmodium falciparum. acs.org The structural difference between them offers a clear opportunity to rationalize potential variations in their biological activity.

Karnatakafuran A possesses a 3-hydroxy-3-methyl-butyl side chain.

Karnatakafuran B features a 3-methyl-2-oxobutyl side chain, meaning it has a ketone where Karnatakafuran A has a tertiary alcohol. acs.org

This single change from a hydroxyl group (-OH) to a carbonyl group (C=O) has significant implications for molecular interactions:

Hydrogen Bonding: The hydroxyl group in Karnatakafuran A's side chain can function as both a hydrogen bond donor and acceptor. In contrast, the ketone in Karnatakafuran B's side chain can only act as a hydrogen bond acceptor. This loss of a hydrogen bond donating capability could alter its binding mode or reduce its affinity for a biological target that requires such an interaction.

Conformation: The change from a tetrahedral sp3-hybridized carbon (in the alcohol) to a trigonal planar sp2-hybridized carbon (in the ketone) alters the geometry and flexibility of the side chain. This could affect how well the molecule fits into a constrained binding site.

While both compounds are described as "moderately active," these subtle structural and electronic differences could translate to variations in their potency (e.g., IC50 values) or their interaction with different molecular targets, thereby rationalizing a differential biological profile.

Future Research Directions and Theoretical Perspectives

Advanced Computational Studies on Reactivity and Biological Interactions

Computational methods are becoming indispensable tools in modern chemistry and drug discovery. For a molecule like Karnatakafuran A, these techniques can provide profound insights into its behavior at the atomic level, guiding experimental work and accelerating the discovery process.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Karnatakafuran A, DFT calculations can be employed to predict a variety of properties, including its molecular structure, vibrational frequencies, and electronic properties. These calculations can help in understanding the molecule's reactivity, stability, and potential interaction sites. For instance, DFT can be used to determine the bond dissociation energies and highest occupied molecular orbital (HOMO) energy levels, which are crucial for predicting antioxidant activity. researchgate.net

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time. In the context of Karnatakafuran A, MD simulations can be used to model its interaction with potential biological targets. This is particularly relevant given that Karnatakafuran A has shown moderate antimalarial activity against Plasmodium falciparum. acs.orgnih.gov By simulating the binding of Karnatakafuran A to key proteins in the parasite, researchers can gain a deeper understanding of its mechanism of action. These simulations can also help in designing more potent analogs of Karnatakafuran A by identifying key interactions that can be enhanced.

Bioengineering Approaches for Enhanced Biosynthesis and Diversification

The natural production of Karnatakafuran A by Aspergillus karnatakaensis may not be sufficient for large-scale studies or potential therapeutic applications. acs.org Bioengineering offers a promising solution to this challenge.

Researchers can utilize techniques like bioinformatics and machine learning to identify the biosynthetic gene clusters (BGCs) responsible for producing Karnatakafuran A in its native host. technologynetworks.com Once identified, these BGCs can be engineered or transferred to a more amenable host organism for heterologous expression, potentially leading to higher yields. technologynetworks.com Furthermore, by manipulating the enzymes within the biosynthetic pathway, it may be possible to create novel derivatives of Karnatakafuran A with improved biological activities.

Exploration of Novel Synthetic Pathways for Complex Furan (B31954) Systems

The development of efficient and versatile synthetic routes is crucial for accessing Karnatakafuran A and its analogs in the laboratory. While the total synthesis of the related compound, Karnatakafuran B, has been achieved, exploring new synthetic methodologies for the dibenzofuran (B1670420) core is an active area of research. researchgate.netpasseidireto.comnih.govcolab.wsresearchgate.netarabjchem.org

Recent advances in synthetic organic chemistry, such as cycloaromatization protocols and transition-metal-catalyzed cross-coupling reactions, offer powerful tools for constructing complex aromatic systems like dibenzofurans. rsc.orgacs.org These methods could be adapted to develop more efficient and modular syntheses of Karnatakafuran A, facilitating the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Deeper Elucidation of Biological Mechanisms using Omics Technologies

To fully understand the biological effects of Karnatakafuran A, a systems-level approach is necessary. Omics technologies, which involve the comprehensive analysis of large sets of biological molecules, can provide a global view of the cellular response to this compound. nih.gov

Transcriptomics: By analyzing changes in gene expression (the transcriptome) in cells treated with Karnatakafuran A, researchers can identify the cellular pathways that are affected.

Proteomics: This involves studying the entire set of proteins (the proteome) to see how their levels or modifications change upon treatment, offering insights into the compound's mechanism of action.

Metabolomics: Analyzing the complete set of small-molecule metabolites (the metabolome) can reveal how Karnatakafuran A perturbs cellular metabolism.

Integrating data from these different omics platforms can provide a holistic understanding of how Karnatakafuran A exerts its biological effects and may reveal previously unknown targets and mechanisms. nih.govresearchgate.net

Integration of AI and Robotic Automation in Natural Product Discovery and Synthesis

The fields of artificial intelligence (AI) and robotic automation are poised to revolutionize natural product research. ijrpas.comdypvp.edu.inacs.orgnih.gov For a compound like Karnatakafuran A, these technologies can be applied across the entire discovery and development pipeline.

AI algorithms, particularly machine learning, can be used to predict the biological activities and potential targets of novel Karnatakafuran A analogs, prioritizing the most promising candidates for synthesis and testing. ijrpas.comdypvp.edu.in AI can also assist in planning complex synthetic routes, potentially identifying more efficient pathways than those conceived by human chemists. dypvp.edu.in

Furthermore, the integration of AI with robotic platforms can create fully automated systems for the synthesis and screening of natural product derivatives. technologynetworks.comijrpas.com This high-throughput approach would significantly accelerate the pace of research, enabling the rapid exploration of the chemical space around Karnatakafuran A and the identification of new lead compounds for drug discovery.

Q & A

What experimental strategies are recommended for isolating Karnatakafuran A from natural sources, and how can purity be validated?

Answer:

Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography (CC), preparative thin-layer chromatography (PTLC), or HPLC. Fractionation should prioritize bioactivity-guided isolation if the compound’s biological properties are under investigation. Purity validation requires analytical methods like HPLC-DAD (Diode Array Detection) or LC-MS, with ≥95% purity as a benchmark. Structural confirmation via NMR (1H, 13C, 2D experiments) and HRMS is critical to rule out co-eluting impurities .

How can researchers resolve contradictions in reported bioactivity data for Karnatakafuran A across different studies?

Answer:

Contradictions often arise from variations in experimental models, concentrations, or assay protocols. A systematic approach includes:

- Replicating assays under standardized conditions (e.g., cell lines, incubation time, positive/negative controls).

- Dose-response analysis to establish EC50/IC50 values.

- Meta-analysis of existing data to identify trends (e.g., higher efficacy in specific cell types or under hypoxic conditions).

For example, discrepancies in anticancer activity may stem from differences in apoptosis assay protocols (e.g., Annexin V vs. TUNEL staining) .

What advanced spectroscopic techniques are critical for determining the absolute configuration of Karnatakafuran A?

Answer:

For novel furan derivatives like Karnatakafuran A, absolute configuration determination requires:

- X-ray crystallography (if single crystals are obtainable).

- Electronic Circular Dichroism (ECD) combined with computational methods (TD-DFT calculations).

- Vibrational Circular Dichroism (VCD) for non-crystalline samples.

Comparative analysis with synthetic enantiomers or analogs can further validate results .

How should researchers design a structure-activity relationship (SAR) study for Karnatakafuran A derivatives?

Answer:

A robust SAR study involves:

Scaffold modification : Systematic alteration of functional groups (e.g., hydroxylation, methylation).

Synthetic routes : Employing cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) or biomimetic synthesis.

Bioactivity profiling : Testing derivatives against target-specific assays (e.g., enzyme inhibition, cytotoxicity).

Computational modeling : Molecular docking to predict binding affinities with target proteins (e.g., kinases, cytochrome P450 enzymes).

Documentation of synthetic yields, stability under assay conditions, and stereochemical outcomes is essential .

What methodologies are appropriate for investigating the metabolic stability of Karnatakafuran A in preclinical models?

Answer:

Metabolic stability studies require:

- In vitro assays : Liver microsomes (human/rodent) or hepatocyte incubations to monitor phase I/II metabolism.

- LC-HRMS/MS for metabolite identification.

- Pharmacokinetic (PK) profiling : Plasma concentration-time curves after oral/intravenous administration in animal models.

Key parameters include half-life (t1/2), clearance (CL), and bioavailability (F%). Comparative analysis across species (e.g., rat vs. human microsomes) can predict translational relevance .

How can researchers address challenges in synthesizing Karnatakafuran A analogs with improved solubility?

Answer:

Strategies include:

- Prodrug design : Introducing hydrolyzable groups (e.g., phosphate esters).

- Salt formation : Using counterions like hydrochloride or sodium salts.

- Cocrystallization : Partnering with coformers (e.g., carboxylic acids) to enhance aqueous solubility.

Characterization via PXRD, DSC, and solubility assays (e.g., shake-flask method) is necessary to validate improvements .

What statistical approaches are recommended for analyzing dose-dependent toxicity data for Karnatakafuran A?

Answer:

- Probit analysis for LD50 determination in acute toxicity studies.

- Repeated-measures ANOVA for longitudinal data in subchronic studies.

- Benchmark dose (BMD) modeling to identify no-observed-adverse-effect levels (NOAELs).

Ensure compliance with ethical guidelines (e.g., OECD 423 for animal studies) and report confidence intervals for toxicity thresholds .

How can molecular networking (GNPS) aid in dereplicating Karnatakafuran A from complex natural extracts?

Answer:

Molecular networking via Global Natural Product Social Molecular Networking (GNPS) compares MS/MS fragmentation patterns with databases to identify known analogs. For Karnatakafuran A:

LC-MS/MS data acquisition in positive/negative ion modes.

Network visualization : Clusters with similar spectra highlight structurally related compounds.

Dereplication : Exclude known compounds to focus on novel derivatives.

This approach reduces redundant isolation efforts and accelerates discovery .

What criteria should guide the selection of in vivo models for studying Karnatakafuran A’s anti-inflammatory effects?

Answer:

- Disease relevance : Murine models of colitis (e.g., DSS-induced) for intestinal inflammation.

- Biomarker validation : Measure cytokines (IL-6, TNF-α) via ELISA or multiplex assays.

- Dose translation : Allometric scaling from animal to human-equivalent doses.

Ethical approval and sample size justification (e.g., power analysis) are mandatory .

How can researchers validate the ecological role of Karnatakafuran A in its native plant species?

Answer:

- Ecological assays : Test antifungal/antibacterial activity against plant pathogens (e.g., Fusarium spp.).

- Gene expression analysis : RNA-seq to identify biosynthetic gene clusters (BGCs) linked to Karnatakafuran A production.

- Field studies : Correlate compound abundance with environmental stressors (e.g., drought, herbivory).

Cross-disciplinary collaboration with ecologists and molecular biologists is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.